N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1H-indole-2-carboxamide
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Overview
Description
Compounds with the benzo[d][1,3]dioxol-5-yl moiety are found in a variety of chemical structures and have been studied for their potential biological activities . They are often used in the synthesis of pharmaceuticals and other bioactive compounds .
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions, including condensation and substitution . The exact method would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR, IR, and mass spectrometry . X-ray crystallography can also provide detailed information about the arrangement of atoms in a crystal .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied. They can involve various types of reactions, including redox reactions, substitution reactions, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be predicted using various computational tools . These properties are important for understanding how the compound behaves in different environments.Scientific Research Applications
Synthesis and Biochemical Properties
Synthesis Techniques : Novel synthesis methods for 5-hydroxyindole-2-carboxamides, which are related to the compound , have been explored. These methods involve the conversion of ester intermediates to amides and the removal of protective groups (Unangst, Connor, & Miller, 1996).
Antioxidative and Antiproliferative Activities : Some derivatives of benzimidazole/benzothiazole-2-carboxamides have shown significant antiproliferative and antioxidative activities, which could be relevant for the development of new therapeutic agents (Cindrić et al., 2019).
Pharmacological Applications
Antipsychotic Potential : Certain benzamide compounds, including those similar to the compound , have been studied for their antidopaminergic properties and potential as antipsychotic agents (Högberg et al., 1990).
Anti-inflammatory Applications : N-substituted indole-2-carboxamides have been investigated for their role as antioxidants and their inhibitory effects on superoxide anion and lipid peroxidation, suggesting potential use in anti-inflammatory treatments (Bozkaya et al., 2007).
Chemical and Structural Studies
Molecular Docking and Geometry Optimization : Studies have been conducted on indole acetamide derivatives, focusing on their molecular structure, anti-inflammatory potential, and interaction energies. These insights are valuable for understanding the molecular interactions and potential therapeutic applications of these compounds (Al-Ostoot et al., 2020).
Catalytic Properties in Chemical Synthesis : Research has been done on the use of certain carboxamides in catalytic processes, such as the hydroamination and hydroalkoxylation of allenes. This highlights the chemical versatility and potential applications of these compounds in synthetic chemistry (Zhang et al., 2006).
Mechanism of Action
Target of Action
Similar compounds bearing the benzo[d][1,3]dioxol-5-yl-indole moiety have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
It is known that compounds causing cell cycle arrest and apoptosis can affect a variety of biochemical pathways, including those involved in cell growth, dna replication, and cell survival .
Result of Action
The result of the compound’s action is likely to be cell cycle arrest and apoptosis in target cells . This can lead to the inhibition of tumor growth and potentially the regression of existing tumors.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-19(23,13-6-7-16-17(9-13)25-11-24-16)10-20-18(22)15-8-12-4-2-3-5-14(12)21-15/h2-9,21,23H,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVGOLOMOFNGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2N1)(C3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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